Piperidolate
Overview
Description
Piperidolate is a pharmaceutical drug that was first approved in 1954 . It is used to treat symptoms of gastrointestinal disorders including gastric and duodenal ulcers, gastritis, enteritis, gallstones, cholecystitis, and biliary dyskinesia . It acts as an antimuscarinic agent .
Molecular Structure Analysis
The IUPAC name for Piperidolate is 1-Ethylpiperidin-3-yl diphenylacetate . The molecular formula is C21H25NO2 and the molecular weight is 323.436 g/mol . The structure includes a piperidine ring, which is a common structure in many pharmaceutical drugs .Physical And Chemical Properties Analysis
Piperidolate has a molecular weight of 323.43 . It is a liquid at room temperature . It is soluble in DMSO up to 250 mg/mL with ultrasonic assistance .Scientific Research Applications
1. Antifibrillatory Action in Hypothermia
Piperidolate hydrochloride has been evaluated for its antifibrillatory activity, particularly in hypothermic conditions. A study by Hara, Harberg, and Hudson (1957) demonstrated its potent antifibrillatory properties in both normothermic and hypothermic animals, highlighting its effectiveness in preventing ventricular fibrillation in various experimental settings Hara, Harberg, & Hudson, 1957.
2. Interaction with Acetylcholine Chloride
Research has shown that the surface tension of an aqueous solution of piperidolate hydrochloride changes in the presence of acetylcholine chloride. Yokoyama, Fujino, Kawamoto, Kaneko, and Fujie (1994) investigated how acetylcholine chloride affects the critical micelle concentration of piperidolate hydrochloride, providing insights into its interaction with other chemical compounds Yokoyama, Fujino, Kawamoto, Kaneko, & Fujie, 1994.
3. Relationship with Dopamine Receptor Antagonists
Studies have explored the synthesis and properties of sila-haloperidol, a silicon analogue of the dopamine receptor antagonist haloperidol, which involves piperidolate derivatives. Tacke, Heinrich, Bertermann, Burschka, Hamacher, and Kassack (2004) conducted research on the structural and pharmacological characteristics of these compounds, contributing to the understanding of their role in neuropsychiatric therapies Tacke, Heinrich, Bertermann, Burschka, Hamacher, & Kassack, 2004.
4. Piperine's Anti-inflammatory and Antiarthritic Effects
The active component in black pepper, piperine, has been studied for its anti-inflammatory and antiarthritic effects. Bang, Oh, Choi, Sur, Lim, Kim, Yang, Yoo, Hahm, and Kim (2009) found that piperine inhibits IL6 and MMP13 expression and reduces PGE2 production, suggesting its potential as a pharmaceutical or dietary supplement for arthritistreatment Bang, Oh, Choi, Sur, Lim, Kim, Yang, Yoo, Hahm, & Kim, 2009.
5. Piper Genus in Inflammatory Diseases
The Piper genus, which includes piperidolate, has been systematically reviewed for its medicinal use and anti-inflammatory effects. Lima, Lima, Correia, Machado, Sousa, Santos, Delmondes, Menezes, Felipe, Coutinho, and Kerntopf (2020) highlighted the use of Piper species in treating inflammatory and respiratory diseases, underscoring the pharmacological potential of these plants Lima, Lima, Correia, Machado, Sousa, Santos, Delmondes, Menezes, Felipe, Coutinho, & Kerntopf, 2020.
6. Piperidol Derivatives in Antifungal Treatment
Recent research has led to the discovery of piperidol derivatives, such as compound B2, which show promise in the treatment of azole-resistant candidiasis. Yang, Tu, Ji, Li, Han, Liu, Li, and Sheng (2021) revealed the efficacy of these derivatives in both in vitro and in vivo settings, offering a new direction for antifungal therapies Yang, Tu, Ji, Li, Han, Liu, Li, & Sheng, 2021.
properties
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-77-1 (hydrochloride) | |
Record name | Piperidolate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048164 | |
Record name | Piperidolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidolate | |
CAS RN |
82-98-4 | |
Record name | Piperidolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidolate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piperidolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.